(3S*,4S*)-1-[(2-ethylpyrimidin-5-yl)methyl]-4-(2-naphthyl)piperidin-3-ol
Overview
Description
(3S*,4S*)-1-[(2-ethylpyrimidin-5-yl)methyl]-4-(2-naphthyl)piperidin-3-ol is a chemical compound that has shown potential in scientific research applications. It is a piperidine-based compound that has been synthesized using different methods.
Mechanism of Action
The mechanism of action of (3S*,4S*)-1-[(2-ethylpyrimidin-5-yl)methyl]-4-(2-naphthyl)piperidin-3-ol involves its binding to the dopamine D2 receptor. This binding leads to the activation of the receptor and subsequent downstream signaling. The compound has been shown to act as a partial agonist, meaning it can activate the receptor to a lesser extent than the full agonist dopamine.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, studies have shown that the compound has an effect on dopamine signaling in the brain. This makes it a potential candidate for the treatment of neurological disorders such as schizophrenia and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using (3S*,4S*)-1-[(2-ethylpyrimidin-5-yl)methyl]-4-(2-naphthyl)piperidin-3-ol in lab experiments is its selectivity for the dopamine D2 receptor. This makes it a useful tool for studying the role of this receptor in neurological disorders. However, one of the limitations is the lack of information on its long-term effects on the brain and other organs.
Future Directions
There are several future directions for research on (3S*,4S*)-1-[(2-ethylpyrimidin-5-yl)methyl]-4-(2-naphthyl)piperidin-3-ol. One area of research is to study its effects on other dopamine receptors and other neurotransmitter systems. Another area of research is to investigate its potential use in the treatment of other neurological disorders such as addiction and depression. Additionally, further studies are needed to determine the long-term effects of this compound on the brain and other organs.
Conclusion
In conclusion, this compound is a chemical compound that has shown potential in scientific research applications, particularly in the field of neuroscience. Its selectivity for the dopamine D2 receptor makes it a useful tool for studying the role of this receptor in neurological disorders. However, further research is needed to determine its long-term effects on the brain and other organs, as well as its potential use in the treatment of other neurological disorders.
Scientific Research Applications
(3S*,4S*)-1-[(2-ethylpyrimidin-5-yl)methyl]-4-(2-naphthyl)piperidin-3-ol has shown potential in scientific research applications. One of the areas of research where this compound has been studied is in the field of neuroscience. Studies have shown that this compound has an affinity for the dopamine D2 receptor and can act as a partial agonist. This makes it a potential candidate for the treatment of neurological disorders such as schizophrenia and Parkinson's disease.
properties
IUPAC Name |
(3S,4S)-1-[(2-ethylpyrimidin-5-yl)methyl]-4-naphthalen-2-ylpiperidin-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-2-22-23-12-16(13-24-22)14-25-10-9-20(21(26)15-25)19-8-7-17-5-3-4-6-18(17)11-19/h3-8,11-13,20-21,26H,2,9-10,14-15H2,1H3/t20-,21+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIVRWPPXHQGID-LEWJYISDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)CN2CCC(C(C2)O)C3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NC=C(C=N1)CN2CC[C@H]([C@@H](C2)O)C3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.